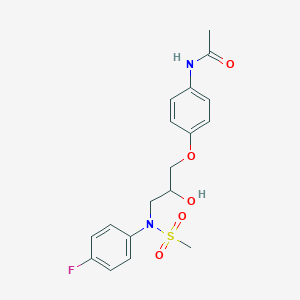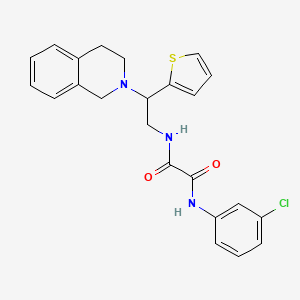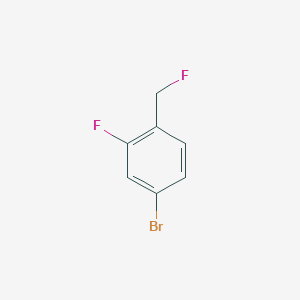
4-Bromo-2-fluoro-1-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-1-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a fluoromethyl group.
Métodos De Preparación
The synthesis of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the reaction of 4-bromo-2-fluorotoluene with a fluorinating agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) bromide or aluminum tribromide to facilitate the substitution reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Bromo-2-fluoro-1-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives under appropriate conditions.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-1-(fluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and atypical antipsychotic agents
Agrochemicals: The compound serves as a precursor for the synthesis of agrochemical intermediates, which are used in the production of pesticides and herbicides.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins . In materials science, its electronic properties can influence the behavior of polymers or liquid crystals, affecting their conductivity or optical characteristics.
Comparación Con Compuestos Similares
4-Bromo-2-fluoro-1-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a similar structure but lacks the fluoromethyl group, which can result in different reactivity and applications.
2-Bromo-5-fluorobenzotrifluoride: This compound contains a trifluoromethyl group instead of a fluoromethyl group, leading to different electronic properties and uses.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: This compound has an additional methoxyethoxy group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-1-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBEGYNCUAPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
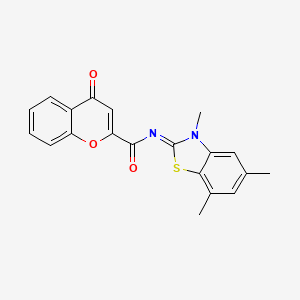
![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
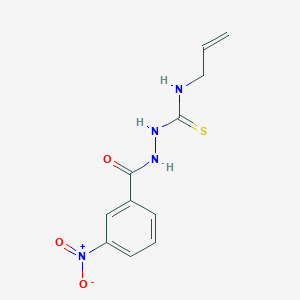
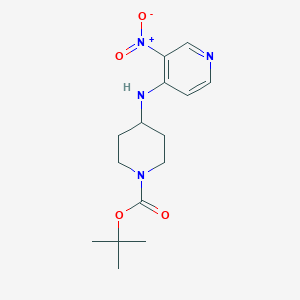
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
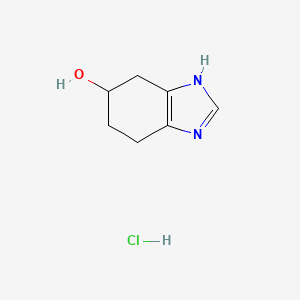
![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
